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Compound of Interest

Compound Name: MT-3014

Cat. No.: B15574017

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance on the potential off-
target effects of vimseltinib. The following question-and-answer format directly addresses
specific issues that may be encountered during experiments, supported by summarized data,
experimental protocols, and pathway visualizations.

Frequently Asked Questions (FAQS)

Q1: How selective is vimseltinib for its primary target, CSF1R?

Al: Vimseltinib is a highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).
[1][2][3] It was specifically designed to be a "switch-control" inhibitor, binding to a unique
regulatory region of CSF1R to provide prolonged and targeted inhibition with reduced off-target
effects.[2][4] In kinase profiling assays, vimseltinib has demonstrated high selectivity.[1][3][5]

Q2: What are the known off-target kinases that vimseltinib might interact with?

A2: Vimseltinib has been profiled against a large panel of human kinases and has shown a
very favorable selectivity profile.[1][3] It exhibits greater than 500-fold selectivity over the
closely related type Il receptor tyrosine kinase KIT and over 1,000-fold selectivity against
approximately 300 other human kinases, including PDGFRa/3 and FLT3.[3]
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Q3: What are the most common adverse events observed in clinical trials that could be
indicative of off-target effects?

A3: The majority of treatment-emergent adverse events (TEAES) reported in the pivotal
MOTION phase 3 trial were Grade 1 or 2.[6][7] The most frequently reported TEAES (=20%)
included periorbital edema, fatigue, face edema, pruritus, peripheral edema, rash, and
laboratory abnormalities such as increased aspartate aminotransferase (AST), increased
cholesterol, decreased neutrophils, decreased leukocytes, and increased alanine
aminotransferase (ALT).[8][9][10]

Q4: Is there a risk of liver toxicity with vimseltinib, similar to other CSF1R inhibitors like
pexidartinib?

A4: A key design feature of vimseltinib was to minimize off-target effects, particularly the risk of
cholestatic hepatotoxicity observed with the multi-kinase inhibitor pexidartinib.[6][11] Clinical
studies of vimseltinib have shown no evidence of cholestatic hepatotoxicity or drug-induced
liver injury.[6][7][12][13][14][15] The liver toxicity associated with pexidartinib is considered an
off-target effect and not a class effect of CSF1R inhibitors.[6]

Troubleshooting Guide

Issue: Unexpected cell phenotype or signaling pathway modulation in vitro.

If you observe unexpected cellular effects in your experiments that are not readily explained by
CSF1R inhibition, consider the following troubleshooting steps:

o Confirm On-Target Activity: First, verify that the observed effects are not due to potent, on-
target inhibition of CSF1R in your specific cell system.

» Review Kinase Selectivity Profile: Refer to the kinase selectivity data to identify potential low-
affinity off-target interactions that might become relevant at higher concentrations.

o Concentration-Response Analysis: Perform a detailed concentration-response curve for
vimseltinib in your assay. Off-target effects may only manifest at concentrations significantly
higher than the IC50 for CSF1R.
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e Use of Control Compounds: Compare the effects of vimseltinib with other CSF1R inhibitors

that have different selectivity profiles. This can help to distinguish between on-target and

potential off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of Vimseltinib

Kinase Target Selectivity vs. CSF1R Reference
KIT >500-fold [1][3]

FLT3 >500-fold [1]
PDGFRA >500-fold [1]
PDGFRB >500-fold [1]

Other Kinases (approx. 294) >1,000-fold [11[3]

Table 2: Common Treatment-Emergent Adverse Events (TEAES) from the MOTION Phase 3

Trial (Vimseltinib Arm)

Frequency (All Grade 3/4

Adverse Event Reference
Grades) Frequency

Periorbital Edema 45% 4% [8]

Fatigue 33% 0% [8]

Face Edema 31% 1% [8]

Pruritus 29% 2% [8]

Headache 28% 1% [8]

Increased Blood
Creatine N/A

Phosphokinase

10%

[6]7]

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://acs.digitellinc.com/p/s/discovery-of-vimseltinib-dcc-3014-a-highly-selective-switch-control-inhibitor-of-csf1r-kinase-41807
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://acs.digitellinc.com/p/s/discovery-of-vimseltinib-dcc-3014-a-highly-selective-switch-control-inhibitor-of-csf1r-kinase-41807
https://www.onclive.com/view/fda-grants-priority-review-to-vimseltinib-in-tenosynovial-giant-cell-tumor
https://www.onclive.com/view/fda-grants-priority-review-to-vimseltinib-in-tenosynovial-giant-cell-tumor
https://www.onclive.com/view/fda-grants-priority-review-to-vimseltinib-in-tenosynovial-giant-cell-tumor
https://www.onclive.com/view/fda-grants-priority-review-to-vimseltinib-in-tenosynovial-giant-cell-tumor
https://www.onclive.com/view/fda-grants-priority-review-to-vimseltinib-in-tenosynovial-giant-cell-tumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740396/
https://www.cancernursingtoday.com/post/phase-iii-motion-study-evaluates-vimseltinib-for-tenosynovial-giant-cell-tumor-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Note: This table is not exhaustive. For a complete list of adverse events, please refer to the
primary clinical trial publications.

Experimental Protocols
Kinase Selectivity Profiling (Biochemical Assay)
A representative methodology for determining kinase selectivity is as follows:

o Kinase Panel: Vimseltinib is tested against a broad panel of purified human kinases (e.g.,
~300 kinases).[1]

o Assay Conditions: The assays are typically run at an ATP concentration close to the
Michaelis constant (Km) for each respective kinase (e.g., 10 umol/L ATP).[1]

« Inhibition Measurement: The inhibitory activity of vimseltinib is measured at a set
concentration (e.g., 1 umol/L) to determine the percent inhibition for each kinase.

» IC50 Determination: For kinases showing significant inhibition, a full concentration-response
curve is generated to determine the IC50 value.

o Selectivity Calculation: The selectivity is calculated as the ratio of the IC50 for the off-target
kinase to the IC50 for the primary target (CSF1R).

Visualizations
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Caption: Vimseltinib's selectivity for CSF1R over other kinases.
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Troubleshooting Unexpected Experimental Results
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Caption: Workflow for investigating potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15574017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

